molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline

7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline

Cat. No.: B8515533
M. Wt: 263.45 g/mol
InChI Key: KYTDSKKXQQSOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H23NOSi It is a derivative of tetrahydroquinoline, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline typically involves the protection of the hydroxyl group in tetrahydroquinoline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline form.

    Substitution: The TBDMS group can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF).

Major Products: The major products formed from these reactions include various quinoline derivatives, deprotected tetrahydroquinoline, and other substituted derivatives depending on the reaction conditions .

Scientific Research Applications

7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The TBDMS group provides stability and protection, allowing the compound to undergo selective reactions without degradation .

Comparison with Similar Compounds

Uniqueness: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and potential biological activities. The TBDMS group enhances its stability and allows for selective reactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H25NOSi

Molecular Weight

263.45 g/mol

IUPAC Name

tert-butyl-dimethyl-(1,2,3,4-tetrahydroquinolin-7-yloxy)silane

InChI

InChI=1S/C15H25NOSi/c1-15(2,3)18(4,5)17-13-9-8-12-7-6-10-16-14(12)11-13/h8-9,11,16H,6-7,10H2,1-5H3

InChI Key

KYTDSKKXQQSOHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(CCCN2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-{[tert-Butyl(dimethyl)silyl]oxy}quinoline (0.40 g, 1.5 mmol) in methanol (10 mL, 200 mmol) with 40 mg of 10% Pd on carbon was loaded in a bottle of a Parr Shaker hydrogenator, and shaken for 1 hour under hydrogen atmosphere (50 psi). LC/MS showed that only less than 20% of the reduced product was formed. The reaction mixture continued to be shaken under the same condition for an additional 4 hours. Then LC/MS showed that starting materials were consumed. After filtration, the filtrate was concentrated to yield the desired product. LCMS (M+H)+: m/z=264.3.
Name
7-{[tert-Butyl(dimethyl)silyl]oxy}quinoline
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.